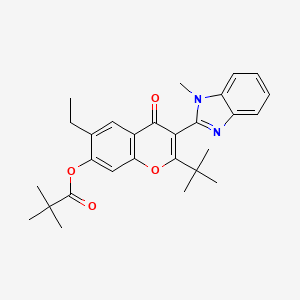
(Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a hydrazinyl group and a pyridinylmethylene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one typically involves the condensation of 4-chloro-3-hydrazinylpyridazine with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridazinone ring or the hydrazinyl group, potentially yielding reduced derivatives.
Substitution: The chloro group in the pyridazinone ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the hydrazinyl group, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
科学研究应用
Chemistry
In chemistry, (Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in various industrial processes.
作用机制
The mechanism of action of (Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinyl and pyridinylmethylene groups. These interactions can modulate biological pathways and lead to various effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one: Lacks the (Z)-configuration.
5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one: Lacks the chloro substituent.
4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrimidin-2(1H)-one: Contains a pyrimidinone core instead of a pyridazinone core.
Uniqueness
The (Z)-configuration of (Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. The presence of both the chloro and hydrazinyl groups further distinguishes it from similar compounds, providing additional sites for chemical modification and interaction.
属性
分子式 |
C10H8ClN5O |
|---|---|
分子量 |
249.65 g/mol |
IUPAC 名称 |
5-chloro-4-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H8ClN5O/c11-9-8(6-14-16-10(9)17)15-13-5-7-3-1-2-4-12-7/h1-6H,(H2,15,16,17)/b13-5- |
InChI 键 |
GAGAXYOOWXHGJU-ACAGNQJTSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl |
规范 SMILES |
C1=CC=NC(=C1)C=NNC2=C(C(=O)NN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628700.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide](/img/structure/B11628706.png)
![Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11628714.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628724.png)
![(2Z)-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11628728.png)

![4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11628755.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628761.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628772.png)
![(6Z)-6-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628778.png)
![4-chloro-N-[(2E)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628786.png)
![5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11628794.png)
